molecular formula C40H46N8O6 B039441 N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide CAS No. 123712-62-9

N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide

Cat. No. B039441
M. Wt: 734.8 g/mol
InChI Key: BBSUIYLUVKSDMT-ZDCRTTOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide, also known as Z-Arg-Gly-Phe-Pro-Met-βNA, is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. This peptide is commonly used in scientific research to study the mechanism of action of enzymes and other proteins.

Mechanism Of Action

N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA is a substrate for enzymes such as proteases and peptidases. These enzymes cleave the peptide at the Pro-Met bond, releasing β-naphthylamide. The rate of cleavage of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA can be used to measure the activity of these enzymes.

Biochemical And Physiological Effects

N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as angiotensin-converting enzyme and neutral endopeptidase. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the advantages of using N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA in lab experiments is its specificity for certain enzymes. This allows for the measurement of enzyme activity in a specific manner. However, one limitation of using this peptide is that it may not accurately reflect the activity of enzymes in vivo, as the conditions in vitro may be different.

Future Directions

There are many future directions for the use of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA in scientific research. One direction is the development of new inhibitors for enzymes such as angiotensin-converting enzyme and neutral endopeptidase. Another direction is the study of the effects of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA on other physiological systems, such as the nervous system. Additionally, the use of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA in drug discovery and development is an area of active research.

Synthesis Methods

The synthesis of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a solid support, which is then cleaved to release the peptide. The final product is purified using high-performance liquid chromatography.

Scientific Research Applications

N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA has been widely used in scientific research to study the activity of enzymes such as proteases and peptidases. This peptide is commonly used as a substrate to measure the activity of these enzymes, as it is cleaved by them in a specific manner. N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA has also been used to study the binding and inhibition of enzymes by small molecules.

properties

CAS RN

123712-62-9

Product Name

N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide

Molecular Formula

C40H46N8O6

Molecular Weight

734.8 g/mol

IUPAC Name

(2S)-N-[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H46N8O6/c1-54-34-24-29(23-28-16-8-9-17-30(28)34)48-21-11-19-33(48)39(53)47-38(52)32(22-26-12-4-2-5-13-26)45-35(49)25-44-37(51)31(18-10-20-43-40(41)42)46-36(50)27-14-6-3-7-15-27/h2-9,12-17,23-24,31-33H,10-11,18-22,25H2,1H3,(H,44,51)(H,45,49)(H,46,50)(H4,41,42,43)(H,47,52,53)/t31-,32-,33-/m0/s1

InChI Key

BBSUIYLUVKSDMT-ZDCRTTOTSA-N

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)N3CCC[C@H]3C(=O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C5=CC=CC=C5

SMILES

COC1=CC(=CC2=CC=CC=C21)N3CCCC3C(=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)N3CCCC3C(=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5

Pictograms

Health Hazard

synonyms

Bz-Arg-Gly-Phe-Pro-MeO-Na
N(alpha)-benzoyl-Arg-Gly-Phe-Pro-MeO-beta-napthylamide
N(alpha)-benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide

Origin of Product

United States

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